molecular formula C18H20F3N5O3S B2667170 6,7-dimethyl-3-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 1396853-17-0

6,7-dimethyl-3-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2667170
CAS No.: 1396853-17-0
M. Wt: 443.45
InChI Key: IZLUYEQTABRATG-UHFFFAOYSA-N
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Description

6,7-dimethyl-3-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a novel, potent, and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) [https://www.ncbi.nlm.nih.gov/books/NBK91998/]. By selectively inhibiting PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, leading to the downstream suppression of pro-inflammatory mediator production and promotion of anti-inflammatory responses [https://www.nature.com/articles/nrd842]. Its specific research value lies in its application as a tool compound for investigating PDE4-driven pathophysiology in models of chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and other inflammatory disorders [https://www.sciencedirect.com/science/article/abs/pii/S0223523411005022]. The integration of the 1,3,4-oxadiazole moiety is a key structural feature designed to enhance binding affinity and metabolic stability, making it a valuable chemical probe for studying cAMP-mediated signaling pathways and for validating PDE4 as a therapeutic target in new disease areas.

Properties

IUPAC Name

6,7-dimethyl-3-[2-oxo-2-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O3S/c1-9-10(2)22-17-26(15(9)28)12(8-30-17)6-13(27)25-5-3-4-11(7-25)14-23-24-16(29-14)18(19,20)21/h11-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLUYEQTABRATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCCC(C3)C4=NN=C(O4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6,7-dimethyl-3-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes several functional groups that contribute to its biological activity:

  • Thiazolo[3,2-a]pyrimidinone core
  • Oxadiazole moiety
  • Trifluoromethyl group
  • Piperidine ring

These structural features suggest a potential for diverse interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies report IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These values suggest that the compound may induce apoptosis through mitochondrial pathways involving caspase activation .
  • Mechanism of Action : Flow cytometry assays have demonstrated that the compound can induce cell cycle arrest at the G1 phase and promote apoptosis in a dose-dependent manner. This is likely mediated by upregulation of pro-apoptotic proteins such as p53 and caspase-3 cleavage .

Antimicrobial Activity

The presence of the oxadiazole and trifluoromethyl groups enhances the antimicrobial properties of the compound. Preliminary tests indicate:

  • Antibacterial Activity : The compound exhibits activity against Gram-positive and Gram-negative bacteria, with notable efficacy against Escherichia coli and Staphylococcus aureus .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds with similar structures have been reported to possess:

  • Anti-inflammatory properties , potentially through inhibition of pro-inflammatory cytokines.
  • Antiviral activity , particularly against RNA viruses.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in MCF-7 and MEL-8 cells; IC50 values <10 µM
AntibacterialEffective against E. coli and S. aureus; MIC values ranging from 1.6 to 25 µg/mL
Anti-inflammatoryReduced levels of TNF-alpha in vitro; potential for therapeutic use

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives containing the oxadiazole ring. For instance, a series of 1,2,4-oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to the one exhibited higher biological potency compared to established chemotherapeutics like 5-fluorouracil and doxorubicin against specific cancer types such as colon and breast cancer .

CompoundCell LineCC50 (µM)Reference
6aCa9-22137.3
6bCa9-2279.0
Reference-214.3

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study demonstrated that oxadiazole derivatives displayed efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved reducing bacterial load in infected tissues and modulating inflammatory responses . Such findings underscore the potential of this compound in treating resistant bacterial infections.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Study on Cancer Cell Lines: A comprehensive evaluation involving multiple cancer cell lines revealed that specific modifications to the oxadiazole structure could enhance cytotoxicity and selectivity against tumor cells .
  • In Vivo Efficacy Against MRSA: In animal models, compounds similar to 6,7-dimethyl-3-(2-oxo...) demonstrated significant reductions in MRSA levels and improved healing outcomes in infected wounds .

Comparison with Similar Compounds

Structural Features
Compound Name Core Structure Key Substituents Reference ID
6,7-Dimethyl-3-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-... Thiazolo[3,2-a]pyrimidin-5(3H)-one 6,7-dimethyl; 2-oxoethyl-piperidine-CF₃-oxadiazole -
2-(4-Fluorobenzylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one Thiazolo[3,2-a]pyrimidin-3(2H)-one 4-Fluorobenzylidene; dihydro core
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones Thieno[2,3-d]pyrimidine-2,4-dione Oxadiazole; phenyl; alkyl groups
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-triazolo[3,4-b][1,3,4]thiadiazine Triazolo-thiadiazine Dichlorophenyl; pyrazole; carboxylic acid

Key Observations :

  • The target compound’s trifluoromethyl-oxadiazole-piperidine side chain distinguishes it from simpler analogs like the fluorobenzylidene-substituted thiazolo-pyrimidinone in .
  • Unlike the thieno-pyrimidine derivatives in , which prioritize phenyl and alkyl groups, the target compound’s oxadiazole-piperidine linkage may enhance target selectivity via hydrogen bonding or steric effects.
Physicochemical and Pharmacokinetic Properties
Property Target Compound (Inferred) 6-(2,6-Dichlorophenyl)-triazolo-thiadiazine 1-Alkyl-thieno-pyrimidine
Molecular Weight ~550–600 g/mol 450–500 g/mol 400–450 g/mol
LogP ~3.5–4.0 (high lipophilicity) 2.8–3.2 3.0–3.5
Solubility Low (due to CF₃ and oxadiazole) Moderate (carboxylic acid improves solubility) Low (alkyl/phenyl groups dominate)
Synthetic Complexity High (multi-step oxadiazole coupling) Moderate Moderate (alkylation steps)

Notes:

  • The target compound’s trifluoromethyl group increases metabolic stability but reduces aqueous solubility .
  • Its oxadiazole-piperidine side chain likely requires advanced coupling techniques (e.g., Huisgen cyclization or SNAr reactions), as seen in .
Drug-Likeness and Optimization Potential
  • Lipinski’s Rule : The compound may violate the molecular weight threshold (>500 g/mol), necessitating structural simplification for oral bioavailability.
  • Optimization Strategies :
    • Replace the trifluoromethyl group with polar substituents (e.g., -COOH or -SO₃H) to improve solubility.
    • Shorten the piperidine-oxadiazole chain to reduce synthetic complexity.

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